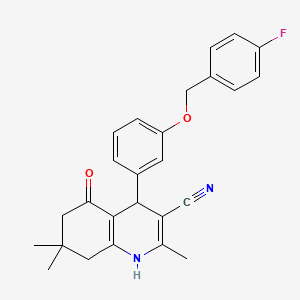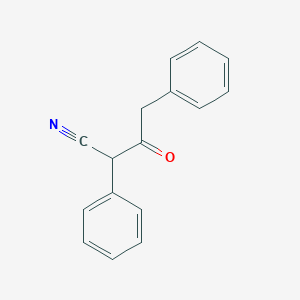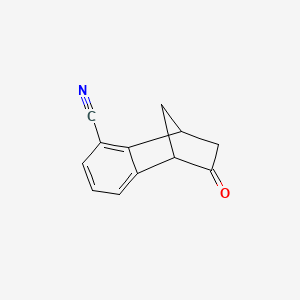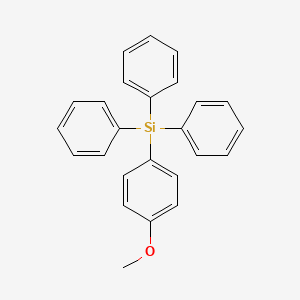
(3-Chloro-4-((3-chloro-4-methoxybenzyl)oxy)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-4-((3-chloro-4-methoxybenzyl)oxy)phenyl)acetic acid is an organic compound with the molecular formula C16H14Cl2O4 It is a derivative of phenylacetic acid, characterized by the presence of chloro and methoxy substituents on the benzyl and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-((3-chloro-4-methoxybenzyl)oxy)phenyl)acetic acid typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methoxybenzyl alcohol with 3-chloro-4-hydroxyphenylacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-((3-chloro-4-methoxybenzyl)oxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro groups can be reduced to form the corresponding hydroxy derivatives.
Substitution: The chloro groups can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
(3-Chloro-4-((3-chloro-4-methoxybenzyl)oxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloro-4-((3-chloro-4-methoxybenzyl)oxy)phenyl)acetic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-(3-chlorobenzyloxy)phenyl)acetic acid
- (3-Chloro-4-(4-chlorobenzyloxy)phenyl)acetic acid
- (3-Chloro-4-(3,4-dimethoxybenzyloxy)phenyl)acetic acid
Uniqueness
(3-Chloro-4-((3-chloro-4-methoxybenzyl)oxy)phenyl)acetic acid is unique due to the specific arrangement of chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted applications in various fields, making it a valuable molecule for research and development.
Properties
CAS No. |
60736-66-5 |
|---|---|
Molecular Formula |
C16H14Cl2O4 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
2-[3-chloro-4-[(3-chloro-4-methoxyphenyl)methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C16H14Cl2O4/c1-21-14-4-3-11(7-12(14)17)9-22-15-5-2-10(6-13(15)18)8-16(19)20/h2-7H,8-9H2,1H3,(H,19,20) |
InChI Key |
RPNSUIRLAUJMRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)COC2=C(C=C(C=C2)CC(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)



![tricyclo[5.3.0.02,6]decane-4,9-dicarboxylic acid](/img/structure/B11947919.png)
![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)




